molecular formula C21H25ClN2O4 B2804985 5-chloro-2-methoxy-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzamide CAS No. 941940-98-3

5-chloro-2-methoxy-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzamide

Cat. No. B2804985
CAS RN: 941940-98-3
M. Wt: 404.89
InChI Key: YPPVMRPFJYZPHV-UHFFFAOYSA-N
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Description

5-chloro-2-methoxy-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzamide is a chemical compound with the linear formula C15H14ClNO3 . It has a molecular weight of 291.737 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C15H14ClNO3 . Unfortunately, more detailed structural information such as bond lengths and angles, or a 3D molecular model, is not available in the search results.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as melting point, boiling point, and density, are not available in the search results .

Scientific Research Applications

Synthesis and Drug Development

Compounds with structural similarities have been explored for their synthesis methods and potential as drug precursors. For example, the synthesis of Gefitinib, a cancer treatment drug, involves complex organic synthesis techniques involving similar compounds (Bo Jin et al., 2005). Additionally, the development of new bioanalytical methods for quantifying similar compounds in biological matrices highlights the ongoing research in improving drug development and pharmacokinetic studies (Ankit A. Zalavadia, 2016).

Biological Activity and Pharmacological Properties

Research on benzamide derivatives, which share core structural components with the compound of interest, has shown significant biological activities. This includes potential as anti-inflammatory and analgesic agents, with studies demonstrating their effectiveness in cyclooxygenase inhibition (A. Abu‐Hashem et al., 2020). The exploration of benzamide derivatives as serotonin 4 receptor agonists also indicates a potential for gastrointestinal motility improvement, highlighting the diverse therapeutic targets of these compounds (S. Sonda et al., 2004).

Material Science and Corrosion Inhibition

Methoxy-substituted phenylthienyl benzamidines, structurally related to the compound , have been studied for their corrosion inhibition properties on carbon steel in hydrochloric acid medium. Such studies are crucial for the development of more efficient corrosion inhibitors in industrial applications (A. Fouda et al., 2020).

properties

IUPAC Name

5-chloro-2-methoxy-N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O4/c1-26-17-6-3-15(4-7-17)19(24-9-11-28-12-10-24)14-23-21(25)18-13-16(22)5-8-20(18)27-2/h3-8,13,19H,9-12,14H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPPVMRPFJYZPHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CNC(=O)C2=C(C=CC(=C2)Cl)OC)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-2-methoxy-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzamide

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